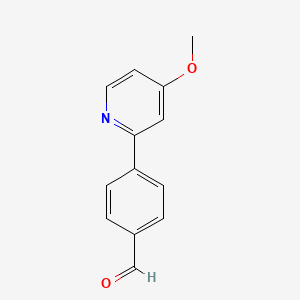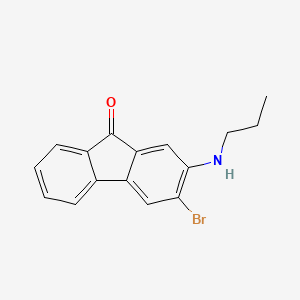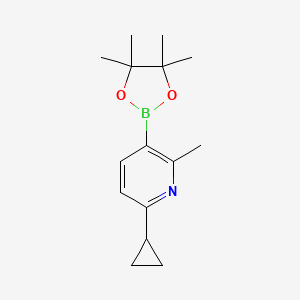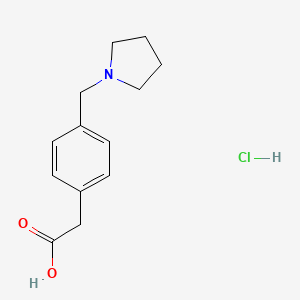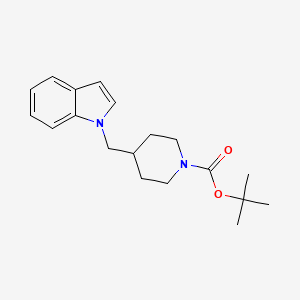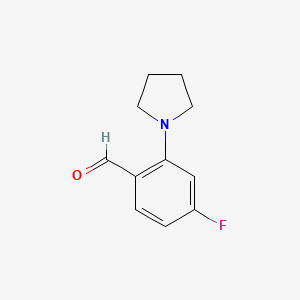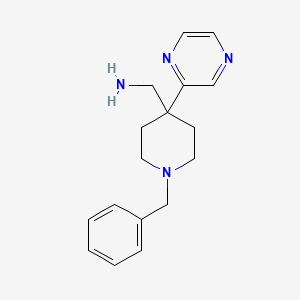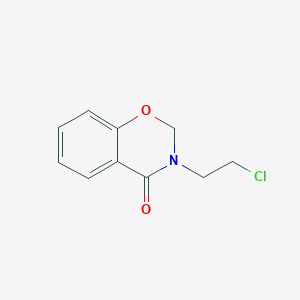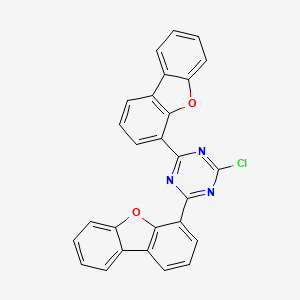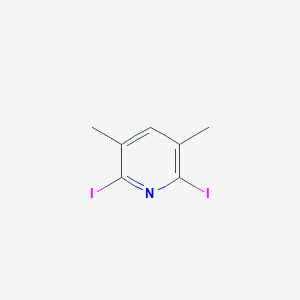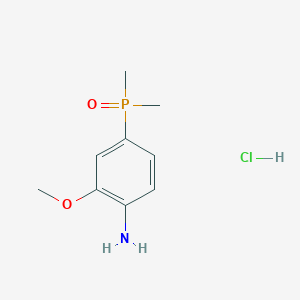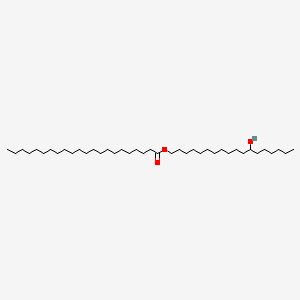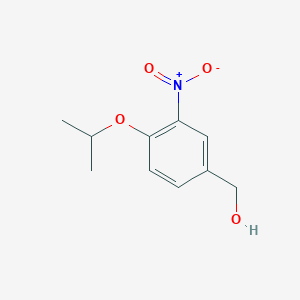
(4-Isopropoxy-3-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropoxy-3-nitrophenyl)methanol is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of an isopropoxy group, a nitro group, and a methanol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxy-3-nitrophenyl)methanol typically involves multiple steps. One common method includes the following steps:
Hydroxyl Protection: The hydroxyl group of the starting material, such as p-methyl phenol, is protected.
Bromine Substitution: The protected hydroxyl group undergoes bromine substitution.
Etherification: The brominated intermediate is then subjected to etherification with isopropoxide.
Deprotection: Finally, the protected hydroxyl group is deprotected to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available raw materials and solvents, mild reaction conditions, and high-yield processes .
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropoxy-3-nitrophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
(4-Isopropoxy-3-nitrophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Isopropoxy-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of active intermediates that interact with biological molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylmethanol: Similar structure but lacks the isopropoxy group.
3-Nitrophenylmethanol: Similar structure but the nitro group is in a different position.
4-Isopropoxyphenol: Similar structure but lacks the nitro group.
Uniqueness
(4-Isopropoxy-3-nitrophenyl)methanol is unique due to the presence of both the isopropoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
(3-nitro-4-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H13NO4/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-5,7,12H,6H2,1-2H3 |
Clave InChI |
UPASQEQDCGBXOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


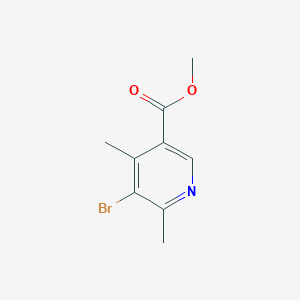
![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
